molecular formula C31H32N2O2S2 B12879824 (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 58090-15-6

(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12879824
CAS No.: 58090-15-6
M. Wt: 528.7 g/mol
InChI Key: CCVIWMKJHOBSDI-CWZTZZGLSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a cyclohexyl substituent at position 2. The Z-configuration at position 5 arises from the conjugation of a pentenylidene chain bearing a 3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene moiety. Such derivatives are synthesized via condensation reactions between thiazolidinone precursors and substituted aldehydes or ketones under acidic conditions .

Properties

CAS No.

58090-15-6

Molecular Formula

C31H32N2O2S2

Molecular Weight

528.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H32N2O2S2/c1-3-32-26(35-28(24-17-9-5-10-18-24)27(32)23-15-7-4-8-16-23)21-13-14-22(2)29-30(34)33(31(36)37-29)25-19-11-6-12-20-25/h4-5,7-10,13-18,21,25H,3,6,11-12,19-20H2,1-2H3/b14-13+,26-21+,29-22-

InChI Key

CCVIWMKJHOBSDI-CWZTZZGLSA-N

Isomeric SMILES

CCN1/C(=C\C=C\C(=C/2\C(=O)N(C(=S)S2)C3CCCCC3)\C)/OC(=C1C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCN1C(=CC=CC(=C2C(=O)N(C(=S)S2)C3CCCCC3)C)OC(=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole moiety: This step may involve the condensation of suitable aldehydes or ketones with amines or nitriles.

    Substitution reactions: Various substituents, such as cyclohexyl and phenyl groups, can be introduced through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

The compound (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in scientific research due to its potential applications in medicinal chemistry and related fields. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Thiazolidinones are also investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Clinical studies have highlighted its efficacy in models of inflammation.

Anticancer Potential

Recent investigations into the anticancer properties of thiazolidinone derivatives have shown promising results. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

The antioxidant properties of thiazolidinones contribute to their potential therapeutic benefits. By scavenging free radicals, these compounds can mitigate oxidative stress-related damage, which is implicated in various chronic diseases.

Table 1: Biological Activities of Thiazolidinone Derivatives

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals

Table 2: Summary of Case Studies

Study ReferenceFindings
Significant reduction in bacterial loadSupports antimicrobial use
Decreased inflammatory markers in vivoValidates anti-inflammatory potential
Induction of apoptosis in breast cancer cellsSuggests anticancer application

Mechanism of Action

The mechanism of action of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiazolidinone derivatives share a common core but differ in substituents and stereochemistry. Key structural variations include:

Compound Name Substituents Key Structural Differences
(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-... Cyclohexyl (position 3), oxazolylidene-pentenylidene (position 5) Bulky oxazolylidene group enhances π-conjugation and steric hindrance.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) Phenyl (position 3), 2-methylbenzylidene (position 5) Simpler benzylidene substituent; lacks extended conjugation .
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Chlorophenyl (position 3), furylpropenylidene (position 5) Electronegative Cl atom and furan ring modulate electronic properties .
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-sulfanylidene-... Isopropyl (position 3), pyrazole-methylidene (position 5) Pyrazole moiety introduces hydrogen-bonding potential .

Crystallographic and Computational Data

  • Crystal Structures : Related compounds, such as (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, adopt planar geometries with intramolecular hydrogen bonds (e.g., S⋯O interactions) stabilizing the Z-configuration .
  • Software Tools : SHELX and ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids .

Biological Activity

The compound (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazolidinone ring, which is known for its ability to undergo various modifications that can enhance its biological activity. The presence of substituents such as the oxazole moiety contributes to its pharmacological profile.

Property Value
Molecular FormulaC24H30N2O2S
Molecular Weight414.57 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may be attributed to the electron-rich nature of the thiazolidinone ring and the oxazole substituent. In vitro studies have shown that such compounds can effectively reduce reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative stress .

Anticancer Activity

Thiazolidinones are recognized for their anticancer potential. The compound has demonstrated inhibitory effects on various cancer cell lines through mechanisms that may involve modulation of signaling pathways related to cell proliferation and apoptosis. For example, studies have reported that certain thiazolidinone derivatives induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidinones has been well-documented. The compound exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Some studies suggest that thiazolidinone derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the thiazolidinone ring or the introduction of various substituents can enhance or diminish their pharmacological effects. For instance:

  • Substituent Variability : The presence of aromatic rings or alkyl chains can increase lipophilicity and improve cellular uptake.
  • Stereochemistry : The geometric configuration around double bonds plays a crucial role in determining biological activity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate reactivity and interaction with biological targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of a thiazolidinone derivative on human breast cancer cells (MCF7). Results showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics .
  • Antioxidant Activity Assessment : In a comparative study using DPPH and ABTS assays, the compound exhibited higher antioxidant activity than traditional antioxidants like ascorbic acid .

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